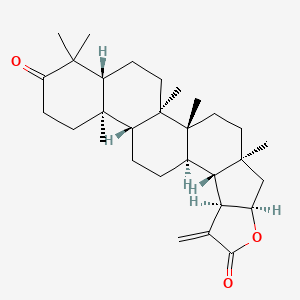
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Descripción general
Descripción
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is a useful reagent for the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .
Synthesis Analysis
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been found to act as a very efficient source of difluorocarbene under specific high concentration, high temperature conditions . The method exhibited broad functional group tolerance and was applied to the synthesis of a library of 1-aryl-4-trifluoromethyl-1,2,3-triazoles on the multi-gram scale .
Molecular Structure Analysis
The molecular formula of “Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is FSO2CF2CO2CH3 . The molecular weight is 192.11 g/mol .
Chemical Reactions Analysis
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been found to act as a very efficient source of difluorocarbene, exhibiting carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .
Physical And Chemical Properties Analysis
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is a liquid . Its refractive index is 1.351 (lit.) . The boiling point is 117-118 °C (lit.) , and the density is 1.509 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Trifluoromethylation of Alkyl Halides
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is an efficient reagent for the trifluoromethylation of alkyl halides . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. Alkyl halides are often used as starting materials in this process.
Perfluoroalkylations for Aryl Iodides and Bromides
This compound is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides . Perfluoroalkylation is a process where a perfluoroalkyl group is introduced into a molecule. Aryl iodides and bromides are commonly used in these reactions.
Difluorocyclopropanation of Alkenes
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be used in the difluorocyclopropanation of alkenes . This is a type of chemical reaction where a difluorocyclopropane ring is formed from an alkene.
Mecanismo De Acción
Target of Action
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is primarily used as a reagent in the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .
Mode of Action
Under specific high concentration and high temperature conditions, MDFA has been found to act as a very efficient source of difluorocarbene . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) . In the presence of a demethylating reagent, such as iodide, MDFA releases difluorocarbene, which in the presence of triphenylphosphine forms difluoromethylene triphenylphosphonium ylide .
Result of Action
The result of MDFA’s action is the generation of difluorocarbene, a highly reactive species used in various chemical reactions . This can lead to the trifluoromethylation of alkyl halides and the perfluoroalkylation of aryl iodides and bromides .
Action Environment
The action of MDFA is influenced by environmental factors such as concentration and temperature . High concentrations and temperatures enhance its ability to act as a source of difluorocarbene . Safety precautions must be taken when handling MDFA due to its reactivity and potential hazards .
Safety and Hazards
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is classified as a flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation . The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been studied for its effects in improving LiCoO2/graphite pouch Li-ion cell performance at high working voltage (4.45V) . It helps form a robust interface film with high lithium-ion conductivity, which will greatly reduce the interfacial impedance of cells . This suggests potential future applications in the field of lithium-ion batteries .
Propiedades
IUPAC Name |
methyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCAQADCPTHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338209 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
CAS RN |
680-15-9 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate a viable alternative to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in difluorocarbene generation?
A: [] Research has shown that under specific high-concentration, high-temperature conditions, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) can effectively act as a difluorocarbene source. Its reactivity in these conditions is comparable to that of TFDA, a well-established reagent for this purpose. For instance, MDFA successfully converted the highly unreactive n-butyl acrylate to difluorocyclopropane with a 76% yield, demonstrating its efficacy.
Q2: How does Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate facilitate the synthesis of 1,1-difluoroalkenes?
A: [] Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can act as a precursor to an in situ source of difluoromethylene triphenylphosphonium ylide. This ylide can then participate in a Wittig-type reaction with aldehydes or activated ketones, leading to the formation of 1,1-difluoroalkenes in good yields.
Q3: Are there applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate beyond its use as a difluorocarbene source?
A: While primarily recognized for its difluorocarbene generation capabilities, research suggests potential applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in other areas. For example, studies have investigated its potential as a novel electrolyte additive for high-voltage lithium cobalt oxide/graphite pouch lithium-ion cells.
Q4: Has the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate been explored in trifluoromethylation reactions?
A: Yes. Research indicates that Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, in conjunction with copper (I) iodide and tetrabutylammonium iodide, can mediate the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)



![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)


![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)



![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)

